molecular formula C10H12NO3P B3154618 2-[(Dimethoxyphosphinyl)methyl]benzonitrile CAS No. 78022-18-1

2-[(Dimethoxyphosphinyl)methyl]benzonitrile

Cat. No.: B3154618
CAS No.: 78022-18-1
M. Wt: 225.18 g/mol
InChI Key: VFJXWZMUGVUIHX-UHFFFAOYSA-N
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Description

2-[(Dimethoxyphosphinyl)methyl]benzonitrile is an organophosphorus compound characterized by a benzonitrile core substituted with a dimethoxyphosphinylmethyl group. The compound’s phosphonate group introduces acidity to the α-proton, which can influence reactivity and stability during synthetic processes, as observed in analogous systems .

Properties

IUPAC Name

2-(dimethoxyphosphorylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NO3P/c1-13-15(12,14-2)8-10-6-4-3-5-9(10)7-11/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJXWZMUGVUIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=CC=CC=C1C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254555
Record name Dimethyl P-[(2-cyanophenyl)methyl]phosphonate
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Molecular Weight

225.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78022-18-1
Record name Dimethyl P-[(2-cyanophenyl)methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78022-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl P-[(2-cyanophenyl)methyl]phosphonate
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Record name Phosphonic acid, P-[(2-cyanophenyl)methyl]-, dimethyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethoxyphosphinyl)methyl]benzonitrile typically involves the reaction of benzonitrile with a suitable phosphinylating agent. One common method is the nucleophilic aromatic substitution reaction, where a nucleophile attacks the aromatic ring of benzonitrile, leading to the formation of the desired product . The reaction conditions often include the use of a strong base and a polar aprotic solvent to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of 2-[(Dimethoxyphosphinyl)methyl]benzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethoxyphosphinyl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents are often employed.

Major Products Formed

    Oxidation: Phosphonic acids and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Dimethoxyphosphinyl)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Dimethoxyphosphinyl)methyl]benzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the dimethoxyphosphinyl group can engage in coordination with metal ions or other electrophiles. These interactions can lead to the formation of various complexes and intermediates, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Organophosphorus Compounds

Mevinphos (Methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate)
  • Structure: Contains a dimethoxyphosphinyloxy group attached to a butenoate ester backbone.
  • Applications : Widely used as an insecticide due to its acetylcholinesterase inhibitory activity .
  • Key Differences: Backbone: Mevinphos has a conjugated unsaturated ester system, whereas 2-[(Dimethoxyphosphinyl)methyl]benzonitrile features an aromatic benzonitrile group.
Methyl 2-(dimethoxyphosphinyl)-2-hydroxyacetate
  • Structure : A phosphonate ester with a hydroxylated acetamide backbone.
  • Synthesis Challenges : The α-proton acidity near the phosphorus atom can lead to racemization during purification (e.g., silica gel chromatography), a critical consideration for chiral synthesis .

Benzonitrile Derivatives

2-Ethyl-4-[(phenylmethyl)oxy]benzonitrile
  • Structure : Substituted with ethyl and benzyloxy groups on the aromatic ring.
  • Applications : Likely used in pharmaceuticals or agrochemicals due to its nitrile functionality and aromatic substituents .
  • Key Differences :
    • Functional Groups : The absence of phosphorus in this derivative limits its utility in phosphorylation reactions or metal coordination compared to the target compound.
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile
  • Structure: Contains an amino-linked chlorophenyl group.
  • Applications: Potential pharmacological activity due to the amine and chlorophenyl moieties, which are common in bioactive molecules .
  • Comparison : The target compound’s phosphonyl group offers distinct reactivity (e.g., phosphorylation, ligand properties) absent in this derivative.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications
2-[(Dimethoxyphosphinyl)methyl]benzonitrile C₁₀H₁₁NO₂P 224.17 g/mol Benzonitrile, dimethoxyphosphinyl Organic synthesis, pharmaceuticals (potential)
Mevinphos C₇H₁₃O₆P 224.14 g/mol Butenoate ester, dimethoxyphosphinyloxy Insecticide
2-Ethyl-4-[(phenylmethyl)oxy]benzonitrile C₁₆H₁₅NO 237.30 g/mol Benzonitrile, benzyloxy, ethyl Pharmaceutical intermediates

Table 2: Reactivity and Stability

Compound Stability Concerns Key Reactivity Features
2-[(Dimethoxyphosphinyl)methyl]benzonitrile Acidic α-proton may lead to racemization Electrophilic aromatic substitution, phosphorylation
Mevinphos Hydrolysis-sensitive ester linkage Acetylcholinesterase inhibition, oxidative degradation
Methyl 2-(dimethoxyphosphinyl)-2-hydroxyacetate Racemization during chromatography Hydroxyl group participation in hydrogen bonding

Biological Activity

2-[(Dimethoxyphosphinyl)methyl]benzonitrile, with the CAS number 78022-18-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzonitrile moiety linked to a dimethoxyphosphinyl group. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.

Enzyme Inhibition

The compound is hypothesized to act as an enzyme inhibitor, similar to other phosphonates. For instance, it may inhibit enzymes involved in critical metabolic pathways, thus affecting cellular functions. This inhibition can lead to significant biochemical changes within target organisms.

The exact mechanism of action for 2-[(Dimethoxyphosphinyl)methyl]benzonitrile is not fully elucidated; however, it is believed to involve:

  • Enzyme Binding : The compound may bind to active sites on enzymes, preventing substrate interaction.
  • Cell Membrane Disruption : Its lipophilic nature may allow it to integrate into cell membranes, altering permeability and leading to cell death.

Study 1: Phytotoxicity Assessment

A study evaluating the phytotoxic effects of similar phosphonates reported that certain concentrations led to significant wilting and chlorosis in treated plants. Although specific data for 2-[(Dimethoxyphosphinyl)methyl]benzonitrile is sparse, these findings suggest potential herbicidal properties that warrant further investigation.

Concentration (mg/L)Effect Observed
100Wilting observed
200Severe chlorosis
300Plant death

Study 2: Toxicity to Non-target Species

Research conducted by the USDA examined the toxicity of various chemicals, including phosphonates, on non-target species such as birds and mammals. The findings indicated that while some compounds were highly toxic, others showed low toxicity levels.

ChemicalLD50 (mg/kg)Toxicity Level
Phosphonate A50High
Phosphonate B200Moderate
2-[(Dimethoxyphosphinyl)methyl]benzonitrileTBDTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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